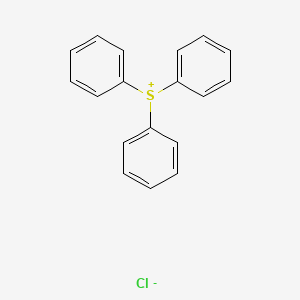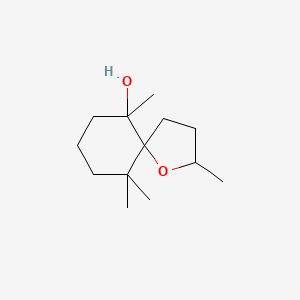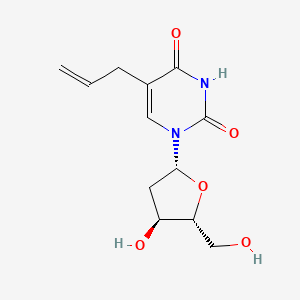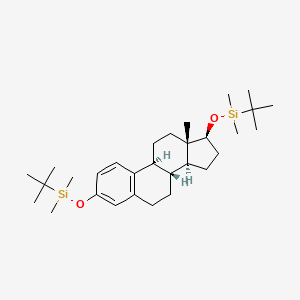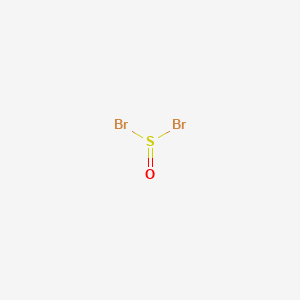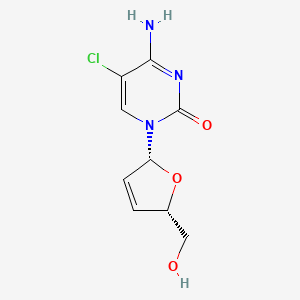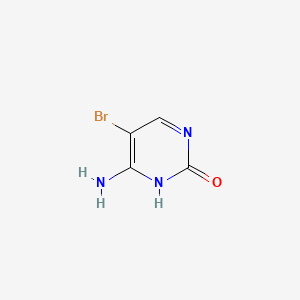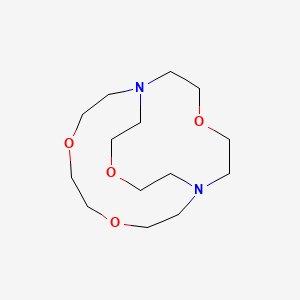
Kryptofix(R) 211
概要
説明
Kryptofix® 211, also known as 4,7,13,18-tetraoxa-1,10-diazabicyclo[8.5.5]eicosane, is a cryptand compound widely used in various scientific fields. It is a macrocyclic ligand that forms stable complexes with metal ions, particularly alkali and alkaline earth metals. This property makes it valuable in applications such as phase-transfer catalysis and radiopharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
Kryptofix® 211 is synthesized through a multi-step process involving the reaction of ethylene glycol with ethylenediamine. The reaction typically occurs under controlled conditions, including specific temperatures and pH levels, to ensure the formation of the desired macrocyclic structure .
Industrial Production Methods
In industrial settings, the production of Kryptofix® 211 involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes purification steps such as recrystallization and chromatography to obtain high-purity Kryptofix® 211 suitable for various applications .
化学反応の分析
Types of Reactions
Kryptofix® 211 undergoes several types of chemical reactions, including:
Complexation Reactions: Forms stable complexes with metal ions.
Substitution Reactions: Involves the replacement of ligands in the complex.
Oxidation and Reduction Reactions: Alters the oxidation state of the metal ion within the complex.
Common Reagents and Conditions
Common reagents used in reactions involving Kryptofix® 211 include metal salts, solvents like acetonitrile, and various oxidizing or reducing agents. The reactions typically occur under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving Kryptofix® 211 are metal-ion complexes. These complexes are often used in further applications, such as catalysis or radiopharmaceuticals .
科学的研究の応用
Kryptofix® 211 has a wide range of scientific research applications, including:
Chemistry: Used as a phase-transfer catalyst to facilitate reactions between different phases.
Biology: Employed in the study of ion transport and membrane biology.
Medicine: Utilized in the synthesis of radiopharmaceuticals for diagnostic imaging.
Industry: Applied in the production of high-purity chemicals and materials
作用機序
The mechanism by which Kryptofix® 211 exerts its effects involves the formation of stable complexes with metal ions. The macrocyclic structure of Kryptofix® 211 provides a cavity that can encapsulate metal ions, stabilizing them and facilitating their transport and reactivity. This property is particularly useful in phase-transfer catalysis and radiopharmaceutical applications .
類似化合物との比較
Similar Compounds
Kryptofix® 221: Another cryptand compound with a similar macrocyclic structure but different cavity size and binding properties.
Kryptofix® 222: Known for its high affinity for potassium ions and used in similar applications as Kryptofix® 211
Uniqueness
Kryptofix® 211 is unique due to its specific cavity size and binding properties, making it particularly effective for certain metal ions. Its versatility in forming stable complexes with a variety of metal ions sets it apart from other cryptand compounds .
特性
IUPAC Name |
4,7,13,18-tetraoxa-1,10-diazabicyclo[8.5.5]icosane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O4/c1-7-17-9-3-16-4-10-18-8-2-15(1)5-11-19-13-14-20-12-6-16/h1-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNQVIZBPSRXAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN2CCOCCN1CCOCCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60185180 | |
| Record name | Cryptating agent 211 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60185180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31250-06-3 | |
| Record name | 4,7,13,18-Tetraoxa-1,10-diazabicyclo[8.5.5]eicosane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31250-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cryptating agent 211 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031250063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cryptating agent 211 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60185180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,7,13,18-tetraoxa-1,10-diazabicyclo[8.5.5]icosane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.923 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 4,7,13,18-Tetraoxa-1,10-diazabicyclo[8.5.5]icosane influence its ability to bind sodium ions?
A1: 4,7,13,18-Tetraoxa-1,10-diazabicyclo[8.5.5]icosane possesses a cage-like structure formed by three interconnected rings containing oxygen and nitrogen atoms. These heteroatoms act as binding sites for metal ions like sodium. X-ray crystallography studies demonstrate that the sodium ion sits slightly above the plane formed by the three oxygen atoms of one of the 15-membered rings in what is termed an "exclusive" conformation [, ]. This specific binding mode is influenced by the size and arrangement of the binding sites within the cryptand's cavity.
Q2: How does the binding of lithium and sodium ions to 4,7,13,18-Tetraoxa-1,10-diazabicyclo[8.5.5]icosane and its analog 4,7,13-Trioxa-1,10-diazabicyclo[8.5.5]icosane differ in solution?
A2: While both cryptands can complex lithium and sodium ions, their binding behaviors differ. ¹³C NMR spectroscopy suggests that lithium ions adopt an "inclusive" conformation within the cavity of both cryptands in solution [, ]. In contrast, sodium ions maintain the "exclusive" conformation observed in the solid state for both cryptands. This difference in binding modes likely stems from the smaller ionic radius of lithium, allowing it to fit more centrally within the cryptand cavity.
Q3: How do the kinetic properties of sodium complexes with 4,7,13,18-Tetraoxa-1,10-diazabicyclo[8.5.5]icosane and 4,7,13-Trioxa-1,10-diazabicyclo[8.5.5]icosane compare?
A3: Sodium dissociation rates, measured using ²³Na NMR, reveal that the sodium complex with 4,7,13,18-Tetraoxa-1,10-diazabicyclo[8.5.5]icosane is significantly more stable than its counterpart with 4,7,13-Trioxa-1,10-diazabicyclo[8.5.5]icosane []. The presence of an additional oxygen atom in 4,7,13,18-Tetraoxa-1,10-diazabicyclo[8.5.5]icosane likely contributes to stronger electrostatic interactions with the sodium ion, resulting in slower dissociation kinetics.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


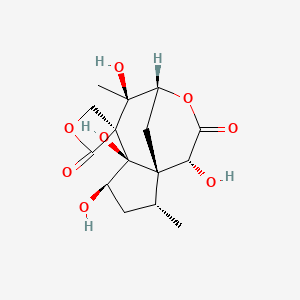

![3-[[3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl]-[3-(dimethylamino)-3-oxopropyl]sulfanylmethyl]sulfanylpropanoic acid](/img/structure/B1215215.png)
